molecular formula C12H14N2O B13195131 6-(3-Aminopropoxy)quinoline

6-(3-Aminopropoxy)quinoline

Cat. No.: B13195131
M. Wt: 202.25 g/mol
InChI Key: YIIZXVKVGDOFMJ-UHFFFAOYSA-N
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Description

6-(3-Aminopropoxy)quinoline is a quinoline derivative characterized by the presence of an aminopropoxy group at the sixth position of the quinoline ring. Quinoline derivatives are known for their wide range of applications in medicinal and organic chemistry due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Aminopropoxy)quinoline typically involves the reaction of 6-hydroxyquinoline with 3-aminopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Aminopropoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(3-Aminopropoxy)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Aminopropoxy)quinoline involves its interaction with various molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 6-(3-Aminopropoxy)quinoline is unique due to the presence of the aminopropoxy group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

3-quinolin-6-yloxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-6-2-8-15-11-4-5-12-10(9-11)3-1-7-14-12/h1,3-5,7,9H,2,6,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIZXVKVGDOFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OCCCN)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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